2-(3-acetyl-1H-indol-1-yl)-N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)acetamide
Description
2-(3-acetyl-1H-indol-1-yl)-N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)acetamide is a complex organic compound that features both an indole and a bicyclo[2.2.1]heptane moiety. The indole structure is a common motif in many natural products and pharmaceuticals, while the bicyclo[2.2.1]heptane structure is known for its rigidity and stability.
Properties
IUPAC Name |
2-(3-acetylindol-1-yl)-N-(2-bicyclo[2.2.1]hept-5-enylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-13(23)18-11-22(19-5-3-2-4-17(18)19)12-20(24)21-10-16-9-14-6-7-15(16)8-14/h2-7,11,14-16H,8-10,12H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVKKIUFWFPTIGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C2=CC=CC=C21)CC(=O)NCC3CC4CC3C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-acetyl-1H-indol-1-yl)-N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)acetamide typically involves multiple steps. One common approach is to start with the preparation of the indole derivative, followed by the introduction of the bicyclo[2.2.1]heptane moiety.
Indole Derivative Preparation: The indole derivative can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring.
Bicyclo[2.2.1]heptane Introduction: The bicyclo[2.2.1]heptane moiety can be introduced via a Diels-Alder reaction, where a diene reacts with a dienophile to form the bicyclic structure.
Final Coupling: The final step involves coupling the indole derivative with the bicyclo[2.2.1]heptane derivative using an acylation reaction, typically employing reagents like acetic anhydride and a base such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for the Diels-Alder reaction and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-(3-acetyl-1H-indol-1-yl)-N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The carbonyl group in the acetyl moiety can be reduced to form an alcohol.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitro groups (e.g., nitric acid) can be used under controlled conditions.
Major Products
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Alcohol derivatives of the acetyl group.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
2-(3-acetyl-1H-indol-1-yl)-N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-(3-acetyl-1H-indol-1-yl)-N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)acetamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, potentially inhibiting or activating their function. The bicyclo[2.2.1]heptane structure provides rigidity, which can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-3-yl)-N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)acetamide: Similar structure but lacks the acetyl group.
2-(3-acetyl-1H-indol-1-yl)-N-(cyclohexylmethyl)acetamide: Similar structure but with a cyclohexyl group instead of the bicyclo[2.2.1]heptane moiety.
Uniqueness
2-(3-acetyl-1H-indol-1-yl)-N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)acetamide is unique due to the combination of the indole and bicyclo[2.2.1]heptane structures, which provides a balance of flexibility and rigidity. This unique structure can result in distinct biological activities and chemical reactivity compared to similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
